molecular formula C20H16N2O5 B4233053 1-(4-hydroxy-3-methoxy-2-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one

1-(4-hydroxy-3-methoxy-2-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one

Cat. No.: B4233053
M. Wt: 364.4 g/mol
InChI Key: DANCBDZDVYEYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-hydroxy-3-methoxy-2-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a nitro group attached to a phenyl ring, along with a dihydrobenzoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-hydroxy-3-methoxy-2-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one typically involves multiple steps. One common approach starts with the nitration of vanillin to produce 5-nitrovanillin . This intermediate is then subjected to further reactions to introduce the quinoline moiety and other functional groups. The reaction conditions often involve the use of concentrated nitric acid in glacial acetic acid for nitration, followed by various condensation and cyclization reactions under controlled temperatures and pH conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-hydroxy-3-methoxy-2-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

1-(4-hydroxy-3-methoxy-2-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-hydroxy-3-methoxy-2-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxybenzaldehyde: Shares the hydroxy and methoxy groups but lacks the nitro group and quinoline core.

    5-nitrovanillin: Contains the nitro group and methoxy group but lacks the quinoline core.

    1,4-dihydrobenzo[f]quinolin-3(2H)-one: Shares the quinoline core but lacks the hydroxy, methoxy, and nitro groups.

Uniqueness

1-(4-hydroxy-3-methoxy-2-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one is unique due to its combination of functional groups and the quinoline core, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-hydroxy-3-methoxy-2-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-27-20-16(23)9-7-13(19(20)22(25)26)14-10-17(24)21-15-8-6-11-4-2-3-5-12(11)18(14)15/h2-9,14,23H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANCBDZDVYEYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-hydroxy-3-methoxy-2-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Reactant of Route 2
1-(4-hydroxy-3-methoxy-2-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Reactant of Route 3
1-(4-hydroxy-3-methoxy-2-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Reactant of Route 4
1-(4-hydroxy-3-methoxy-2-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Reactant of Route 5
1-(4-hydroxy-3-methoxy-2-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Reactant of Route 6
1-(4-hydroxy-3-methoxy-2-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.